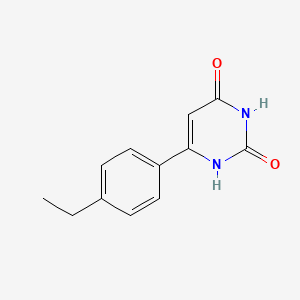

6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione

Description

6-(4-Ethylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a para-ethylphenyl substituent at the 6-position of the pyrimidine core. This compound belongs to a class of heterocyclic molecules extensively studied for their biological activities, including enzyme inhibition (e.g., eukaryotic elongation factor-2 kinase (eEF-2K) and protoporphyrinogen oxidase (PPO)) and antiviral properties . Its structure combines a planar pyrimidine ring with a hydrophobic ethylphenyl group, influencing its physicochemical properties and binding interactions with biological targets.

Properties

IUPAC Name |

6-(4-ethylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBDJXLTDHKCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest .

Cellular Effects

The effects of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway . Additionally, it affects gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Furthermore, it has been shown to interact with other proteins involved in the apoptotic pathway, such as Bcl-2 and Bax, promoting apoptosis in cancer cells . The compound also influences gene expression by modulating transcription factors like NF-κB, which plays a role in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . Additionally, its stability and degradation profile are crucial for its effectiveness in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . The interaction with these enzymes and cofactors is crucial for its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with higher concentrations observed in the liver and kidneys . Its localization and accumulation in specific tissues are influenced by its interaction with transport proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .

Biological Activity

6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione

The compound can be synthesized through various methods involving the reaction of 4-ethylphenyl derivatives with appropriate pyrimidine precursors. The synthesis typically involves condensation reactions followed by cyclization processes. For instance, the reaction of 4-ethylphenyl isocyanate with malonic acid derivatives has been reported as an effective route to obtain this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. The compound 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione has shown promising results in inhibiting cancer cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.5 | Induction of apoptosis |

| HCT116 (Colon) | 18.7 | Inhibition of PARP-1 activity |

| HeLa (Cervical) | 30.2 | Cell cycle arrest |

The table above summarizes the inhibitory concentrations (IC50) for various cancer cell lines. Notably, the compound exhibits lower IC50 values against HCT116 cells, indicating a stronger antiproliferative effect compared to other tested lines.

The biological activity of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with poly(ADP-ribose) polymerase (PARP) enzymes. PARP plays a crucial role in DNA repair mechanisms; thus, inhibiting this enzyme can lead to increased DNA damage in cancer cells.

Figure 1: Interaction with PARP Active Site

PARP Interaction

The figure illustrates the binding interactions of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione within the PARP active site.

Case Studies

- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione resulted in significant apoptosis in MCF-7 cells as evidenced by increased annexin V staining and caspase activation.

- In Vivo Efficacy : A murine model was used to assess the efficacy of the compound against tumor growth. Results indicated a notable reduction in tumor volume compared to control groups treated with vehicle only.

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the drug-like characteristics of compounds.

Table 2: ADME Profile of 6-(4-ethylphenyl)pyrimidine-2,4(1H,3H)-dione

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | 5 hours |

| Metabolism | Liver (CYP450) |

The ADME profile suggests that while the compound has favorable solubility and moderate bioavailability, further studies are required to optimize its pharmacokinetic properties for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The biological and physicochemical profiles of pyrimidine-2,4-dione derivatives are highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Physicochemical Properties

- Melting Points :

- Bulky substituents (e.g., ethylphenyl) reduce melting points (e.g., ~150–170°C estimated) compared to polar derivatives like 3-hydroxy-6-(trifluoromethylphenylthio)pyrimidine-2,4-dione (mp 210°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.